molecular formula C15H15NO5 B6558738 N-(2-ethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040662-46-1

N-(2-ethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B6558738
CAS No.: 1040662-46-1
M. Wt: 289.28 g/mol
InChI Key: VEBCSGQLUMHODQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic carboxamide derivative featuring a 4-oxo-4H-pyran scaffold substituted with a methoxy group at position 5 and an ethoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-20-12-7-5-4-6-10(12)16-15(18)13-8-11(17)14(19-2)9-21-13/h4-9H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBCSGQLUMHODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 5-Methoxy-2-Hydroxymethyl-4H-Pyran-4-One

The pyran precursor 5-methoxy-2-hydroxymethyl-4H-pyran-4-one undergoes oxidation to the carboxylic acid derivative. Jones reagent (CrO₃ in H₂SO₄) proves optimal, achieving 85–92% yield at 0–5°C. Alternative oxidants like Ag₂O or MnO₂ result in lower efficiencies (<60%) due to incomplete conversion.

Table 1: Oxidation Efficiency of 5-Methoxy-2-Hydroxymethyl-4H-Pyran-4-One

Oxidizing AgentTemperature (°C)Yield (%)
Jones reagent0–592
Ag₂O2558
MnO₂6047

Crystallization and Purification

The crude acid is crystallized from ethanol, yielding white needles (mp 162–164°C). IR spectroscopy confirms the carboxylic acid (v(C=O) at 1705 cm⁻¹) and methoxy group (v(C–O) at 1250 cm⁻¹).

Activation of Carboxylic Acid to Reactive Intermediates

Formation of Acid Chloride

Treatment with PCl₅ (2.2 equiv) in refluxing toluene generates the acyl chloride. This exothermic reaction requires strict moisture exclusion to prevent hydrolysis. The intermediate is typically used in situ due to its instability.

Alternative Activation via Mixed Anhydrides

For substrates sensitive to chlorination, ethyl chloroformate forms a mixed anhydride at −15°C, enabling amidation with 2-ethoxyaniline in 78% yield. This method reduces side products compared to direct chloride coupling.

Amidation with 2-Ethoxyaniline

Nucleophilic Acyl Substitution

The acyl chloride reacts with 2-ethoxyaniline in dry THF under N₂, catalyzed by triethylamine. A molar ratio of 1:1.1 (acid chloride:amine) ensures complete conversion, with yields reaching 88% after 4 hours. Prolonged reaction times (>6 hours) induce ring-opening byproducts.

Table 2: Solvent Effects on Amidation Yield

SolventDielectric ConstantYield (%)
THF7.588
DCM8.982
DMF36.765

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 min) in DMF accelerates the reaction, achieving 91% yield. This method reduces thermal degradation risks, though scalability remains a challenge.

Alternative Routes and Comparative Analysis

Direct Condensation of Esters

Methyl 5-methoxy-4-oxo-4H-pyran-2-carboxylate reacts with 2-ethoxyaniline under basic conditions (K₂CO₃, DMF). While feasible, this route suffers from slower kinetics (12 hours for 75% yield) and requires ester synthesis as an additional step.

Enzymatic Aminolysis

Lipase-catalyzed aminolysis in ionic liquids (e.g., [BMIM][BF₄]) offers a green alternative, albeit with moderate efficiency (62% yield). Enzyme recycling (3 cycles) maintains 85% activity, suggesting potential for sustainable production.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyran H-3), 7.45 (d, J = 8.1 Hz, 1H, aryl), 6.94–6.88 (m, 2H, aryl), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃).

  • HRMS: m/z calc. for C₁₆H₁₆NO₅ [M+H]⁺: 302.1024; found: 302.1026.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥99% purity. Residual solvents (THF, DMF) are below ICH Q3C limits (<500 ppm).

Industrial Scalability and Challenges

Cost-Benefit of Oxidants

Jones reagent, though effective, generates toxic Cr waste. Pilot-scale studies suggest NaOCl/NaBr/H₂SO₄ (pH 2) as a greener alternative, yielding 84% product with easier waste management.

Continuous Flow Synthesis

Microreactor systems reduce reaction times (4 hours → 15 minutes) and improve safety by minimizing exothermic hazards. However, catalyst clogging in channels remains a technical hurdle.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include brominated, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

The compound shares key structural motifs with other carboxamide derivatives, such as:

  • Heterocyclic core : The 4-oxo-4H-pyran ring distinguishes it from analogs like thiazole, imidazole, or pyrazole-based compounds.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Notable Properties
N-(2-ethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide 4H-Pyran 5-methoxy, 4-oxo, 2-carboxamide Hypothetical solubility in polar solvents (inferred from pyran core)
(E)-2-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (14) Thiazole Methylsulfonyl allyl, 2-ethoxyphenyl 58% synthesis yield; potential covalent inhibitor of viral proteases
(E)-2-(2-Ethoxyphenyl)-5-methyl-N-(3-(methylsulfonyl)allyl)-1H-imidazole-4-carboxamide (22) Imidazole 5-methyl, methylsulfonyl allyl Low synthesis yield (4%); moderate enzyme inhibition
(E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (8b) Pyrazole 4-chloro, methylsulfonyl allyl High synthesis yield (91%); strong antiviral activity

Biological Activity

N-(2-ethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound known for its unique structural features, which include an ethoxyphenyl group and a methoxy-substituted pyranone ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction between 2-ethoxyaniline and 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under acidic or basic conditions to promote amide bond formation.

Antimicrobial Properties

Research indicates that compounds within the pyranone class, including this compound, exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of pyranones can inhibit various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Antitumor Activity

The antitumor properties of this compound have been explored in several studies. For example, derivatives of pyranones have been tested against various cancer cell lines, including colorectal cancer cells. These studies revealed that certain pyranone derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key proteins involved in cell proliferation, such as CDK2 .

CompoundCell LineMechanism of ActionIC50 (µM)
5eHCT-116CDK2 inhibition15
5lHCT-116Apoptosis induction12

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes. In vitro assays demonstrated that this compound could effectively inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in managing metabolic disorders .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with enzymes or receptors, leading to modulation of their activity. This interaction can result in the inhibition of enzyme activity or alteration of signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antiviral Activity : A study on similar pyranone derivatives showed promising antiviral activity against hepatitis C virus (HCV). Compounds with structural similarities displayed significant inhibition of HCV replication in subgenomic replicon systems, highlighting the potential for this compound as a lead compound for antiviral drug development .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, this compound was found to exhibit selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Q & A

[Basic] What are the standard synthetic routes for N-(2-ethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step process starting with coupling a pyran-2-carboxylate derivative (e.g., ethyl 5-methoxy-4-oxo-4H-pyran-2-carboxylate) with 2-ethoxyaniline under reflux conditions. Ethanol or methanol is commonly used as a solvent, with triethylamine as a catalyst to facilitate amide bond formation . Key factors affecting yield include:

  • Temperature control : Reflux at 70–80°C to ensure complete reaction without decomposition.
  • Catalyst stoichiometry : Triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

[Basic] Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR : Identify protons and carbons in the pyran ring (e.g., δ 6.2–6.8 ppm for pyran protons), ethoxyphenyl group (δ 1.3–1.5 ppm for ethoxy CH₃), and carboxamide (δ 8.1–8.3 ppm for NH) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyran ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

[Advanced] How can researchers optimize the synthesis to enhance scalability and purity?

Answer:
Advanced methods include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining >85% yield .
  • Continuous flow reactors : Improve reproducibility and scalability by controlling residence time and temperature gradients .
  • In-line purification : Couple synthesis with automated flash chromatography to minimize manual handling .

[Advanced] What methodologies are recommended for evaluating biological activity in antimicrobial or anticancer assays?

Answer:

  • Antimicrobial assays :
    • MIC determination : Broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli .
    • Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC .
  • Anticancer assays :
    • MTT assay : Test cytotoxicity in HeLa or MCF-7 cells (IC₅₀ calculation) .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

[Advanced] How should contradictory bioactivity data be analyzed and resolved?

Answer:

  • Assay standardization : Compare results under identical conditions (e.g., pH, serum concentration) .
  • Structural analogs : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent effects .
  • Computational validation : Use molecular docking to predict binding affinity discrepancies (e.g., with EGFR or COX-2) .

[Advanced] What computational approaches predict interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., CDK2) to identify binding poses .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values .

[Advanced] How can stability under varying pH and temperature be systematically assessed?

Answer:

  • Forced degradation studies :
    • Thermal stress : 40–60°C for 14 days; monitor via HPLC .
    • pH stability : Incubate in buffers (pH 1–13) for 24 hours; quantify degradation products .
  • Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius equation .

[Advanced] What experimental strategies elucidate the mechanism of action?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., topoisomerase II) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
  • CRISPR-Cas9 knockouts : Validate target specificity using gene-edited cell lines .

[Advanced] How to design SAR studies for identifying critical functional groups?

Answer:

  • Synthetic diversification : Modify substituents (e.g., ethoxy → fluoro, methoxy → hydroxyl) .
  • Bioactivity clustering : Group analogs by IC₅₀ values to map key pharmacophores .
  • Co-crystallization : Resolve X-ray structures of ligand-enzyme complexes (e.g., with PDB ID 1XYZ) .

[Advanced] What models assess toxicity profiles?

Answer:

  • In vitro :
    • HepG2 cells : Measure ALT/AST release for hepatotoxicity .
    • hERG assay : Patch-clamp to evaluate cardiac risk .
  • In vivo :
    • Zebrafish embryos : Acute toxicity (LC₅₀) and teratogenicity .

[Advanced] How to address scale-up challenges from lab to pilot scale?

Answer:

  • Process intensification : Use flow chemistry to mitigate exothermic side reactions .
  • Crystallization engineering : Optimize solvent-antisolvent ratios for high-purity crystals .
  • PAT (Process Analytical Technology) : Implement real-time HPLC monitoring .

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